2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClFN4O2/c1-16-6-5-7-17(2)24(16)31-23(34)14-33-22-11-10-19(29)12-20(22)25-26(33)27(35)32(15-30-25)13-18-8-3-4-9-21(18)28/h3-12,15H,13-14H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSIWBFODZLWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications and Substituent Variations
The table below highlights structural differences between the target compound and its closest analogs:
Key Observations:
- Halogen Effects: The 2-chlorobenzyl group in the target compound may enhance binding affinity compared to non-halogenated analogs (e.g., benzyl in ).
- Fluorine Positioning : The 8-fluoro substitution (shared with Compound 3 and ) is critical for metabolic stability, whereas its absence in reduces polarity.
Q & A
Q. What are the established synthesis routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, including:
- Substitution reactions to introduce halogenated aromatic groups (e.g., 2-chlorobenzyl) .
- Condensation reactions to form the pyrimidoindole core, often using catalysts like DCC (dicyclohexylcarbodiimide) .
- Reduction steps (e.g., iron powder in acidic conditions) to generate aniline intermediates . Key characterization methods:
-
HPLC for purity assessment (>95% purity threshold) .
-
NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regioselectivity .
-
Mass spectrometry for molecular weight validation .
Table 1: Example Synthesis Parameters from Analogous Compounds
Step Conditions Yield Source Pyrimidine core formation 120°C, NMP solvent, 16 h 31% Acetamide coupling DCM/MeOH solvent, room temperature 65-80%
Q. How is the compound’s physicochemical stability assessed under varying experimental conditions?
Stability studies focus on:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) and monitor via HPLC at 24/48/72 h intervals .
- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds .
- Light sensitivity : UV-Vis spectroscopy under controlled light exposure (e.g., ICH Q1B guidelines) .
Key Findings from Analogous Compounds :
- Pyrimidoindole derivatives show stability in pH 7–9 but degrade rapidly in strongly acidic/basic conditions (t½ < 12 h at pH 1 or 13) .
Advanced Research Questions
Q. How can computational tools resolve contradictions in hypothesized biological targets?
Conflicting bioactivity data (e.g., anticancer vs. antimicrobial effects in structural analogs ) can be addressed via:
- Molecular docking : Use AutoDock4 to predict binding affinities for targets like kinases or DNA topoisomerases .
- Molecular dynamics simulations : Analyze ligand-receptor stability over 100 ns trajectories (software: GROMACS) .
- Target validation assays : siRNA knockdown or CRISPR-Cas9 gene editing to confirm target relevance .
Example Workflow :
Q. What experimental designs optimize reaction yields while minimizing byproducts?
Response Surface Methodology (RSM) is effective for multi-variable optimization:
- Factors : Temperature (80–140°C), catalyst loading (0.1–1.0 eq.), solvent polarity (DMF vs. THF).
- Outputs : Yield, purity, byproduct formation . Table 2: DOE Example for a Pyrimidoindole Intermediate
| Run | Temp (°C) | Catalyst (eq.) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 100 | 0.5 | DMF | 72 |
| 2 | 120 | 0.3 | THF | 58 |
- Optimal conditions : 110°C, 0.4 eq. catalyst, DMF solvent → 85% yield .
Q. How are structure-activity relationships (SARs) systematically investigated for this compound?
SAR studies require:
- Derivative synthesis : Modify substituents (e.g., 2-chlorobenzyl → 4-fluorobenzyl) .
- Bioactivity profiling : Test analogs against cell lines (e.g., IC50 in MCF-7, HepG2) and bacterial strains (MIC for S. aureus) .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate structural features with activity .
Key Insight from Analogs :
- Electron-withdrawing groups (e.g., -F, -Cl) at position 8 enhance anticancer activity (IC50 < 1 µM) but reduce solubility .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
